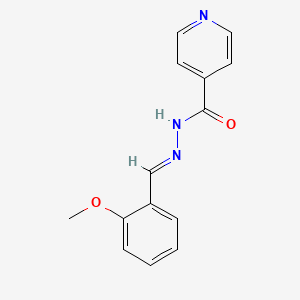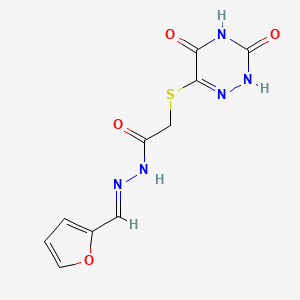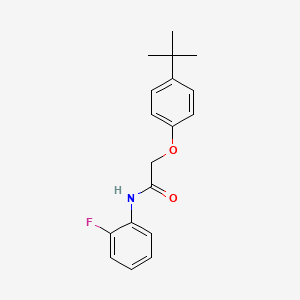
N'-(2-methoxybenzylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-methoxybenzylidene)isonicotinohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is synthesized by the condensation of isonicotinohydrazide with 2-methoxybenzaldehyde.
準備方法
Synthetic Routes and Reaction Conditions
N’-(2-methoxybenzylidene)isonicotinohydrazide is typically synthesized through a Schiff base reaction. The process involves the condensation of isonicotinohydrazide with 2-methoxybenzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction is usually carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(2-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
N’-(2-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown promising anticonvulsant and anticancer activities in preclinical studies.
作用機序
The mechanism of action of N’-(2-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .
類似化合物との比較
Similar Compounds
- N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
- N’-(5-bromo-2-methoxybenzylidene)isonicotinohydrazide
- N’-(3-methoxybenzylidene)isonicotinohydrazide
Uniqueness
N’-(2-methoxybenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-3-2-4-12(13)10-16-17-14(18)11-6-8-15-9-7-11/h2-10H,1H3,(H,17,18)/b16-10+ |
InChIキー |
UGMKEUQMBKSHCP-MHWRWJLKSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2 |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11686286.png)
![2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11686296.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11686299.png)
![4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11686301.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11686304.png)

![2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11686310.png)
![Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate](/img/structure/B11686312.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686316.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11686323.png)



